N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Description
"N-[5-(1H-Benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide" is a synthetic small molecule characterized by a 4,5,6,7-tetrahydro-2H-indazole-3-carboxamide core linked to a pentyl chain terminating in a benzimidazole moiety. The benzimidazole group, a bicyclic aromatic system with two nitrogen atoms, is a common pharmacophore in kinase inhibitors and other therapeutics due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C20H25N5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C20H25N5O/c26-20(19-14-8-3-4-9-15(14)24-25-19)21-13-7-1-2-12-18-22-16-10-5-6-11-17(16)23-18/h5-6,10-11H,1-4,7-9,12-13H2,(H,21,26)(H,22,23)(H,24,25) |
InChI Key |
YRHXBHCNUHGSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(1H-Benzimidazol-2-yl)pentylamine
-
Alkylation of Benzimidazole :
-
1H-Benzimidazole-2-thiol is alkylated with 1,5-dibromopentane in dimethylformamide (DMF) using potassium carbonate as a base.
-
The intermediate 2-(5-bromopentyl)-1H-benzimidazole is isolated and subsequently treated with aqueous ammonia to yield 5-(1H-benzimidazol-2-yl)pentylamine.
-
Yield : 68–72% after purification via silica gel chromatography.
-
Synthesis of 4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylic Acid
-
Condensation Reaction :
Amide Coupling
-
Activation and Coupling :
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly reduces reaction times and improves yields for key intermediates.
Procedure
-
Microwave Cyclization :
-
In Situ Carboxylic Acid Formation :
-
Direct Amide Coupling :
Solid-Phase Synthesis for High-Throughput Production
Patented methods describe solid-phase techniques for scalable synthesis.
Resin-Bound Intermediate
-
Wang Resin Functionalization :
-
On-Resin Amidation :
-
Cleavage and Purification :
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Multi-Step Synthesis | High purity; Scalable | Long reaction time (48–72 hours) | 70–80% |
| Microwave-Assisted | Rapid (≤1 hour); Energy-efficient | Specialized equipment required | 65–70% |
| Solid-Phase | High-throughput; Easy purification | High resin cost | 82–85% |
Optimization Strategies
Solvent and Catalyst Selection
Purification Techniques
-
Chromatography : Gradient elution (hexane/ethyl acetate → DCM/methanol) enhances separation of polar byproducts.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.
Challenges and Solutions
-
Regioselectivity in Indazole Formation :
-
Oxidation Side Reactions :
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that indazole derivatives, including the target compound, exhibit significant antimicrobial properties. Specifically, indazole compounds have been shown to possess activity against various bacterial strains and fungi. For instance, derivatives have demonstrated effectiveness against Candida albicans and other pathogenic fungi, suggesting potential use in treating fungal infections .
Antiviral Properties
Recent studies have highlighted the potential of benzimidazole derivatives as antiviral agents. These compounds can inhibit viral replication and are being investigated for their efficacy against viruses such as SARS-CoV-2. The structural features of the indazole scaffold contribute to its biological activity, making it a candidate for further antiviral development .
Oncology Applications
Cancer Treatment
Indazole compounds are being explored for their anti-cancer properties. They have been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival. The modulation of these pathways can lead to reduced tumor growth in various cancer models . For example, compounds targeting angiogenesis—a critical process in tumor growth—are particularly promising .
Neuroprotective Effects
Cognitive Disorders
Emerging evidence suggests that indazole derivatives may have neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology .
Antiparasitic Activity
Protozoal Infections
Indazole derivatives have shown promise in treating protozoal infections such as those caused by Giardia intestinalis and Entamoeba histolytica. The evaluated compounds exhibited lower IC50 values compared to standard treatments like metronidazole, indicating superior efficacy against these parasites .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is crucial for optimizing its biological activity. Modifications to the benzimidazole and indazole moieties can enhance potency and selectivity against target pathogens or cancer cells.
| Modification | Effect on Activity |
|---|---|
| Substituents on benzene ring | Alters antimicrobial efficacy |
| Variations in pentyl chain | Impacts pharmacokinetics and bioavailability |
Case Studies
Several case studies illustrate the compound's applications:
- Antimicrobial Efficacy Study : A study evaluated multiple indazole derivatives against various bacteria and fungi. Results indicated that certain modifications significantly increased antimicrobial potency .
- Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that specific indazole derivatives inhibited cell proliferation by inducing apoptosis through targeted kinase inhibition .
- Neuroprotection Research : A recent investigation into the neuroprotective effects of benzimidazole derivatives found promising results in reducing oxidative stress markers in neuronal cultures .
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Implications
The compound shares its 4,5,6,7-tetrahydro-2H-indazole-3-carboxamide core with X14 (NSK-MC2-55) , a well-studied CDK2 inhibitor (PDB ID: 3QHR) . Key differences lie in their substituents:
Substituent Chemistry
- Target Compound : Features a benzimidazol-2-ylpentyl group. The benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance hydrophobic interactions or selectivity for kinase subfamilies.
- X14 (NSK-MC2-55) : Substituted with a 4-sulfamoylbenzyl group. The sulfonamide moiety improves solubility and may engage in polar interactions with kinase active sites .
Molecular Weight: The target compound’s estimated molecular weight (~348.4 g/mol) is lower than X14’s (404.5 g/mol), which may influence bioavailability and dosing .
Biological Activity X14 exhibits nanomolar-range inhibition of CDK2, validated by X-ray crystallography showing interactions between its sulfamoylbenzyl group and CDK2’s ATP-binding pocket . The target compound’s benzimidazole may target kinases with larger hydrophobic pockets (e.g., JAK2 or ABL1), though empirical data are lacking.
Broader Context: Pentyl-Linked Inhibitors
The patent EP2017 describes pentyl-linked imino sugars as glucosylceramide synthase inhibitors . While functionally distinct, these compounds share a design strategy: using a pentyl spacer to balance steric bulk and flexibility. This suggests the target compound’s pentyl-benzimidazole linker may optimize binding kinetics or selectivity, though further studies are needed.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- X14’s CDK2 Inhibition : Co-crystallization studies confirm its sulfamoylbenzyl group occupies the kinase’s hydrophobic back pocket, while the tetrahydroindazole core mimics ATP’s adenine .
- Target Compound Hypotheses : The benzimidazole may improve selectivity for kinases with larger active sites (e.g., ABL1’s “DFG-out” conformation). However, reduced solubility could limit bioavailability.
- Design Lessons : Substituent choice critically balances potency, solubility, and selectivity. The pentyl linker in both compounds exemplifies modular design for optimizing pharmacokinetics.
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. The structure features a benzimidazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Cell Proliferation : Studies indicate that it may affect cell cycle progression and induce apoptosis in certain cancer cell lines.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance:
-
Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound displays IC50 values in the nanomolar range, indicating potent antiproliferative effects. For example:
Cell Line IC50 (nM) SNU16 77.4 ± 6.2 KG1 25.3 ± 4.6
These results suggest that the compound can effectively inhibit the growth of cancer cells.
Immunomodulatory Effects
Another area of interest is the immunomodulatory activity of this compound. Research indicates that it can modulate T cell activity by:
- Cell Cycle Arrest : The compound has been reported to induce G1 phase arrest in activated T cells without affecting interleukin-2 production, suggesting a selective immunosuppressive effect .
Study on Antitumor Efficacy
A notable study evaluated the antitumor efficacy of this compound in animal models. The findings revealed:
- Tumor Growth Inhibition : The compound significantly reduced tumor size in xenograft models.
Clinical Implications
While preclinical data are promising, further clinical trials are necessary to evaluate the safety and efficacy in humans. The pharmacokinetics and potential side effects must be thoroughly investigated before clinical application.
Q & A
Q. What are the optimal synthetic routes for N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroindazole core followed by coupling with the benzimidazole-pentyl side chain via carboxamide linkage. Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity.
- Validation : Purity is confirmed via HPLC (retention time consistency) and ¹H/¹³C NMR (integration ratios and absence of extraneous peaks). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the benzimidazole and tetrahydroindazole moieties. Aromatic protons (δ 7.0–8.5 ppm) and aliphatic protons (δ 1.5–4.0 ppm) are diagnostic .
- FT-IR : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and benzimidazole (N-H stretch ~3400 cm⁻¹) functionalities.
- HRMS : Ensures exact mass matches the theoretical value (e.g., m/z calculated for C₂₀H₂₄N₆O: 388.1984).
- HPLC : Validates purity using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Systematic modifications : Synthesize derivatives with variations in the benzimidazole (e.g., halogen substitutions) or tetrahydroindazole (e.g., ring saturation or substituent addition) regions.
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to identify critical structural motifs.
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like ATP-binding pockets. Correlate computational binding scores with experimental activity .
Q. How can contradictions in target binding data from different assays (e.g., SPR vs. ITC) be resolved?
- Methodological Answer :
- Assay condition optimization : Ensure buffer consistency (pH, ionic strength) and eliminate confounding factors (e.g., DMSO concentration).
- Orthogonal validation : Use surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Discrepancies may arise from avidity effects (SPR) vs. solution-phase interactions (ITC).
- Control experiments : Include known ligands as positive controls and assess nonspecific binding via competitive inhibition assays .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability.
- Molecular dynamics (MD) simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., benzimidazole oxidation).
- In vitro validation : Perform hepatic microsome assays (human or rodent) to quantify metabolic half-life (t₁/₂) and correlate with computational predictions .
Q. How can target engagement be validated in cellular models for this compound?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding by measuring thermal denaturation shifts via Western blot or MSD assays.
- CRISPR/Cas9 knockout : Compare compound efficacy in wild-type vs. target gene-knockout cell lines to confirm specificity.
- Competitive binding assays : Use fluorescent probes (e.g., Tracer-1 for kinases) to measure displacement in live-cell imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
